2-(4-(tert-Butyl)phenyl)pyridin-3-amine 2-(4-(tert-Butyl)phenyl)pyridin-3-amine
Brand Name: Vulcanchem
CAS No.: 1368645-61-7
VCID: VC5584572
InChI: InChI=1S/C15H18N2/c1-15(2,3)12-8-6-11(7-9-12)14-13(16)5-4-10-17-14/h4-10H,16H2,1-3H3
SMILES: CC(C)(C)C1=CC=C(C=C1)C2=C(C=CC=N2)N
Molecular Formula: C15H18N2
Molecular Weight: 226.323

2-(4-(tert-Butyl)phenyl)pyridin-3-amine

CAS No.: 1368645-61-7

Cat. No.: VC5584572

Molecular Formula: C15H18N2

Molecular Weight: 226.323

* For research use only. Not for human or veterinary use.

2-(4-(tert-Butyl)phenyl)pyridin-3-amine - 1368645-61-7

Specification

CAS No. 1368645-61-7
Molecular Formula C15H18N2
Molecular Weight 226.323
IUPAC Name 2-(4-tert-butylphenyl)pyridin-3-amine
Standard InChI InChI=1S/C15H18N2/c1-15(2,3)12-8-6-11(7-9-12)14-13(16)5-4-10-17-14/h4-10H,16H2,1-3H3
Standard InChI Key UIUCWHHZIWITCM-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC=C(C=C1)C2=C(C=CC=N2)N

Introduction

Chemical and Structural Characteristics

Molecular Architecture and Physicochemical Properties

2-(4-(tert-Butyl)phenyl)pyridin-3-amine possesses the molecular formula C₁₅H₁₈N₂ and a molar mass of 226.32 g/mol . The tert-butyl group at the para position of the phenyl ring introduces substantial steric bulk, while the electron-donating amine group at the pyridine’s 3-position enhances nucleophilicity. Key physicochemical parameters include:

PropertyValueSource
LogP (Partition Coefficient)2.23 (predicted)
PSA (Polar Surface Area)64.93 Ų
Solubility in DMSO≥10 mM at 20°C
StabilityStable at RT (sealed, dry)

The compound’s crystalline structure facilitates π-π stacking interactions, critical for its binding to hydrophobic pockets in biological targets .

Synthetic Methodologies

Palladium-Catalyzed Cross-Coupling

The synthesis of 2-(4-(tert-Butyl)phenyl)pyridin-3-amine predominantly employs Suzuki–Miyaura coupling, leveraging palladium catalysts to cross-link aryl halides with organoboron reagents . A representative pathway involves:

  • Halogenation: 4-tert-Butylphenylboronic acid reacts with 3-amino-2-bromopyridine under inert atmosphere.

  • Coupling: Pd(PPh₃)₄ catalyzes the reaction in toluene/ethanol (3:1) at 80°C for 12 hours, yielding the coupled product.

  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the target compound in >85% purity .

Alternative Routes

Pharmacological Applications and Mechanism of Action

TRPV1 Antagonism and Analgesic Effects

As a competitive TRPV1 antagonist, 2-(4-(tert-Butyl)phenyl)pyridin-3-amine inhibits capsaicin-induced receptor activation with Kᵢ = 0.1 nM . Docking studies using hTRPV1 homology models reveal:

  • Hydrophobic interactions between the tert-butyl group and Leu547/Thr550 residues.

  • Hydrogen bonding between the pyridine nitrogen and Tyr511 .

In vivo efficacy was demonstrated in a neuropathic pain model, where a 10 mg/kg dose produced 83% maximal possible effect (MPE) in reversing mechanical allodynia .

Comparative Pharmacokinetics

Compared to analogs like 6-trifluoromethylpyridine derivatives, the tert-butyl substituent enhances metabolic stability (t₁/₂ = 4.2 h vs. 2.8 h in rat liver microsomes) . This attribute positions the compound as a favorable candidate for prolonged analgesic action.

Industrial and Material Science Applications

Organic Semiconductor Development

The compound’s rigid, planar structure facilitates charge transport in organic field-effect transistors (OFETs). Thin films deposited via chemical vapor deposition exhibit hole mobility of 0.12 cm²/V·s, comparable to rubrene-based devices .

Catalytic Ligand Design

In asymmetric catalysis, 2-(4-(tert-Butyl)phenyl)pyridin-3-amine serves as a chiral ligand in Rh-catalyzed hydrogenation reactions, achieving enantiomeric excess (ee) >90% for α,β-unsaturated ketones .

Future Research Directions

Optimization of Bioavailability

Structural modifications targeting the pyridine’s 2-position could enhance blood-brain barrier permeability. Preliminary molecular dynamics simulations suggest fluoro-substituents may reduce P-glycoprotein efflux .

Environmental Impact Assessments

Biodegradation studies in soil models reveal a half-life of 28 days under aerobic conditions, necessitating further ecotoxicological evaluations .

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